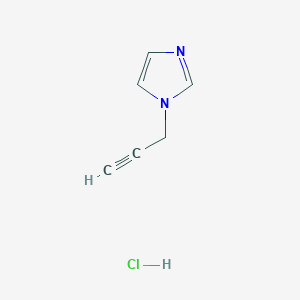

1-(丙-2-炔-1-基)-1H-咪唑盐酸盐

描述

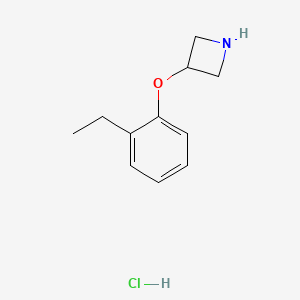

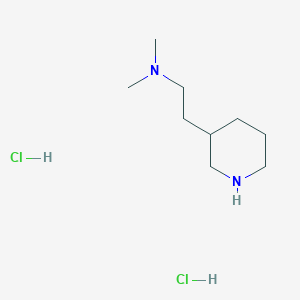

1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride, also known as propargylimidazole hydrochloride (PIH), is a synthetic organic compound which has been used in a variety of scientific research applications. It is a derivative of imidazole, a heterocyclic aromatic organic compound, and is a white, crystalline solid. PIH has been used in the synthesis of a number of organic compounds, as well as in the development of new materials and the production of pharmaceuticals.

科学研究应用

抗惊厥剂

1-(萘基烷基)-1H-咪唑衍生物,包括与 1-(丙-2-炔-1-基)-1H-咪唑盐酸盐相关的结构,已显示出有效的抗惊厥活性。这些具有各种官能团的化合物展示了抗惊厥和抑郁活性之间的显着治疗指数,突出了它们作为新型抗惊厥剂进行人体试验的潜在发展 (Walker、Wallach 和 Hirschfeld,1981)。

重氮转移试剂

与目标化合物相关的咪唑-1-磺酰叠氮化物盐酸盐已被确定为一种高效、廉价且稳定的重氮转移试剂。它与三氟甲磺酰叠氮化物一样,能够充当“重氮供体”,将伯胺转化为叠氮化物,将活化的亚甲基底物转化为重氮化合物。这种试剂由廉价材料一步制备,并且具有稳定性和结晶性,使其在各种合成应用中特别有用 (Goddard-Borger 和 Stick,2007)。

缓蚀剂

卤代咪唑啉衍生物已被评估为盐酸溶液中低碳钢的缓蚀剂。虽然与目标化合物不完全相同,但这些发现表明咪唑衍生物,包括 1-(丙-2-炔-1-基)-1H-咪唑盐酸盐,在缓蚀应用中的结构效用。这些研究提供了对抑制机制的见解,以及此类化合物在酸性环境中保护金属免受腐蚀的潜力 (Zhang、Xu、Yang、Yin、Liu 和 Chen,2015)。

反应性和光谱表征

已通过光谱表征和计算研究探索了新合成的咪唑衍生物的反应性。这些化合物,包括与 1-(丙-2-炔-1-基)-1H-咪唑盐酸盐在结构上相关的化合物,已对其电子和结构特性进行了分析,展示了可用于各种化学和制药应用的多样反应性 (Hossain、Thomas、Mary、Resmi、Armaković、Armaković、Nanda、Vijayakumar 和 Alsenoy,2018)。

作用机制

Target of Action

It’s known that similar compounds have a broad spectrum of biological activity .

Mode of Action

It’s known that the cyclocondensation of n-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2h-benzimidazole-2-thiones . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Similar compounds are known to affect various biochemical pathways, including those involved in antiulcer action, reduction of gastric hypersecretion, inhibition of collagenase, treatment of rheumatoid arthritis, immunomodulation, and anticancer activity .

Pharmacokinetics

It’s known that the pharmacokinetic and metabolic profiles of similar compounds can be affected by deuteration .

Result of Action

Similar compounds are known to display a broad spectrum of biological activity, including antiulcer action, reduction of gastric hypersecretion, inhibition of collagenase, treatment of rheumatoid arthritis, immunomodulation, anticancer activity, and antioxidant properties .

Action Environment

It’s known that the reaction of similar compounds can be influenced by the presence of certain substances, such as phenyl isothiocyanate , and can be induced by visible light .

生化分析

Biochemical Properties

1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a nucleophilic hydrazine probe in activity-based protein profiling, where it captures protein-bound electrophiles in cells . This interaction is facilitated by the hydrazine acting as a nucleophile and the alkyne enabling protein enrichment and detection. Such interactions are essential for discovering protein modifications that may not be predicted through typical protein sequence analyses.

Cellular Effects

The effects of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to possess a broad spectrum of biological activity, including antiulcer action, reduction of gastric hypersecretion, inhibition of collagenase, and potential use in treating rheumatoid arthritis . Additionally, it has been discovered to be an effective immunomodulator and display anticancer activity .

Molecular Mechanism

At the molecular level, 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride exerts its effects through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the compound has been used in visible-light-induced oxidative formylation reactions, where it acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For example, the compound’s stability under visible light conditions has been demonstrated in oxidative formylation reactions, where it remains active and effective over time . Long-term studies have shown that the compound can maintain its biological activity, making it a valuable tool in biochemical research.

Dosage Effects in Animal Models

The effects of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological activity. At very high doses, the compound may exhibit toxic or adverse effects. For instance, in animal models, the compound has been shown to reduce gastric hypersecretion and possess antiulcer action at specific dosages .

Metabolic Pathways

1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, the compound has been used in the synthesis of imidazo[1,2-a]pyridines, where it undergoes oxidative formylation reactions . These reactions involve the generation of reactive oxygen species, which play a crucial role in the compound’s metabolic activity.

Transport and Distribution

The transport and distribution of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. For instance, in visible-light-induced oxidative formylation reactions, the compound’s distribution within the cellular environment is crucial for its effectiveness .

Subcellular Localization

The subcellular localization of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride is vital for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, in protein profiling assays, the compound’s localization within the cell enables it to capture protein-bound electrophiles effectively . This localization is essential for its role in discovering protein modifications.

属性

IUPAC Name |

1-prop-2-ynylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2.ClH/c1-2-4-8-5-3-7-6-8;/h1,3,5-6H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPLODCJEHCZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CN=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1305710-83-1 | |

| Record name | 1H-Imidazole, 1-(2-propyn-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305710-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1522754.png)

![Methyl[(2-phenyloxan-3-yl)methyl]amine](/img/structure/B1522758.png)

![N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide](/img/structure/B1522761.png)

![[4-Bromo-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1522765.png)

![tert-butyl N-[1-(carbamothioylmethyl)piperidin-4-yl]carbamate](/img/structure/B1522774.png)